2-Fluoro-N-methoxy-n-methylnicotinamide 2-Fluoro-N-methoxy-n-methylnicotinamide
Brand Name: Vulcanchem
CAS No.: 949154-26-1
VCID: VC11677460
InChI: InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3
SMILES: CN(C(=O)C1=C(N=CC=C1)F)OC
Molecular Formula: C8H9FN2O2
Molecular Weight: 184.17 g/mol

2-Fluoro-N-methoxy-n-methylnicotinamide

CAS No.: 949154-26-1

Cat. No.: VC11677460

Molecular Formula: C8H9FN2O2

Molecular Weight: 184.17 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-N-methoxy-n-methylnicotinamide - 949154-26-1

Specification

CAS No. 949154-26-1
Molecular Formula C8H9FN2O2
Molecular Weight 184.17 g/mol
IUPAC Name 2-fluoro-N-methoxy-N-methylpyridine-3-carboxamide
Standard InChI InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3
Standard InChI Key IJFAVSQQUDKQDH-UHFFFAOYSA-N
SMILES CN(C(=O)C1=C(N=CC=C1)F)OC
Canonical SMILES CN(C(=O)C1=C(N=CC=C1)F)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a pyridine ring substituted with a fluorine atom at the 2-position and a carboxamide group at the 3-position. The carboxamide moiety is further modified with methoxy and methyl groups attached to the nitrogen atom, resulting in the full IUPAC name 2-fluoro-N-methoxy-N-methylpyridine-3-carboxamide. Its structure is represented by the canonical SMILES string CN(C(=O)C1=C(N=CC=C1)F)OC.

Table 1: Key Molecular Properties

PropertyValue
CAS Number949154-26-1
Molecular FormulaC8H9FN2O2\text{C}_8\text{H}_9\text{FN}_2\text{O}_2
Molecular Weight184.17 g/mol
Exact Mass184.0652 g/mol
Topological Polar Surface Area49.8 Ų
LogP (Partition Coefficient)0.87 (estimated)

The fluorine atom introduces electronegativity and steric effects, potentially influencing binding interactions in biological systems. The N-methoxy-N-methyl group enhances solubility in organic solvents, a critical factor in synthetic applications.

Synthetic Methodologies

Primary Synthesis Route

The synthesis of 2-fluoro-N-methoxy-N-methylnicotinamide typically begins with 2-fluoronicotinic acid as the starting material. A two-step process involves:

  • Activation of the Carboxylic Acid:

    • 2-Fluoronicotinic acid is treated with N,O-dimethylhydroxylamine\text{N,O-dimethylhydroxylamine} in the presence of a coupling agent such as TBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N-ethyl-N,N-diisopropylamine) in dichloromethane (DCM).

    • Reaction equation:

      2-Fluoronicotinic acid+N,O-dimethylhydroxylamineTBTU, DIPEA2-Fluoro-N-methoxy-N-methylnicotinamide\text{2-Fluoronicotinic acid} + \text{N,O-dimethylhydroxylamine} \xrightarrow{\text{TBTU, DIPEA}} \text{2-Fluoro-N-methoxy-N-methylnicotinamide}
  • Purification:

    • The crude product is purified via column chromatography using ethyl acetate/hexane gradients, yielding the final compound with high purity.

Alternative Synthetic Strategies

While the primary route is well-established, modifications inspired by related nicotinamide syntheses (e.g., HATU-mediated couplings in DMF ) could be explored to optimize yields or reduce reaction times. For instance, replacing TBTU with HATU might enhance coupling efficiency under milder conditions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DCM, DMF) and moderately soluble in methanol or ethanol. Limited aqueous solubility due to the hydrophobic N-methyl group.

  • Stability: Stable under inert atmospheric conditions but may hydrolyze in strongly acidic or basic environments, necessitating storage at 2–8°C.

Analytical Characterization

Table 2: Predicted Spectroscopic Features

TechniqueKey Signals
1H NMR^1\text{H NMR}δ 8.5 (aromatic H), δ 3.5 (OCH3), δ 3.0 (NCH3)
FT-IR1670 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F)

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